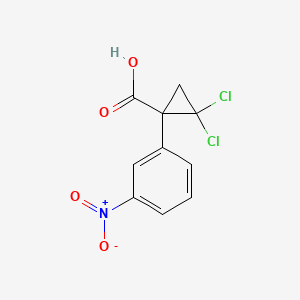![molecular formula C23H16N2O3 B14077214 4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid CAS No. 486994-80-3](/img/structure/B14077214.png)
4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring. This compound is notable for its unique structure, which combines aromatic and heterocyclic elements, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between benzaldehyde derivatives and active methylene compounds, followed by a Michael addition reaction. The reaction conditions often involve the use of catalysts such as L-proline and solvents like ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the structure, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-hydroxy-3,5-dimethoxy-:
Benzoic acid, 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-: This compound is structurally similar but features different substituents on the pyrazole ring.
Uniqueness: The uniqueness of benzoic acid, 4-[4,5-dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]- lies in its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
486994-80-3 |
|---|---|
Formule moléculaire |
C23H16N2O3 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
4-(4-benzylidene-5-oxo-3-phenylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C23H16N2O3/c26-22-20(15-16-7-3-1-4-8-16)21(17-9-5-2-6-10-17)24-25(22)19-13-11-18(12-14-19)23(27)28/h1-15H,(H,27,28) |
Clé InChI |
YZGAFDMUVGWMMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


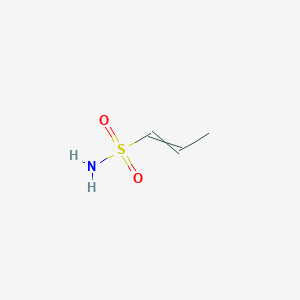
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)
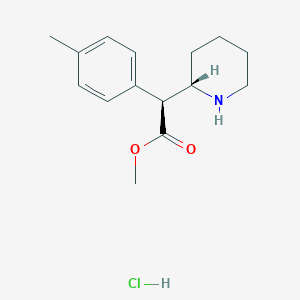
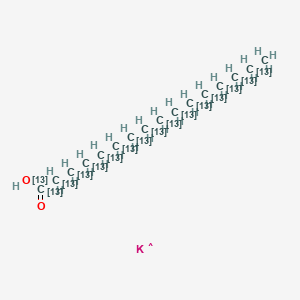

![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
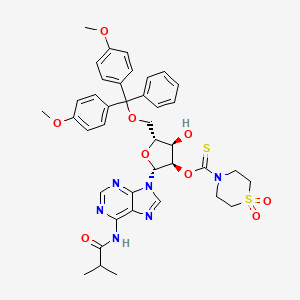




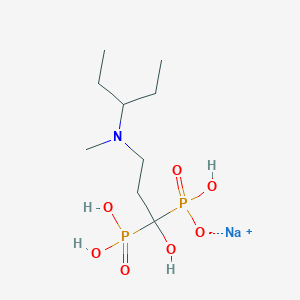
![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
